molecular formula C18H20N2O6 B4919309 N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B4919309
M. Wt: 360.4 g/mol
InChI Key: MZGDUTSFPBHUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide” is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including methoxy, nitro, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic rings.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Etherification: Formation of the phenoxy linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

“N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide” may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(4-methoxyphenoxy)butanamide
  • N-(4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide
  • N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide

Uniqueness

“N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide” is unique due to the specific arrangement and combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-24-13-5-7-14(8-6-13)26-11-3-4-18(21)19-16-10-9-15(25-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGDUTSFPBHUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.